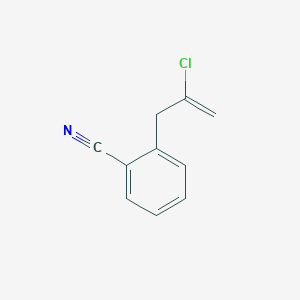

2-Chloro-3-(2-cyanophenyl)-1-propene

説明

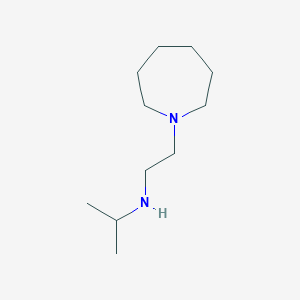

The compound "2-Chloro-3-(2-cyanophenyl)-1-propene" is a trisubstituted ethylene derivative with a cyano group and a phenyl ring substituted with a chlorine atom. This type of compound is of interest due to its potential applications in polymer chemistry, as indicated by the research on related compounds. For instance, similar trisubstituted ethylenes have been synthesized and characterized for their copolymerization with styrene, which suggests that "2-Chloro-3-(2-cyanophenyl)-1-propene" may also exhibit interesting copolymerization behavior .

Synthesis Analysis

The synthesis of related trisubstituted ethylenes involves the Knoevenagel condensation of substituted benzaldehydes with cyanoacetates, catalyzed by piperidine . This method could potentially be adapted for the synthesis of "2-Chloro-3-(2-cyanophenyl)-1-propene" by using the appropriate 2-cyanophenyl aldehyde and a suitable methylene component. The synthesized compounds are typically characterized using techniques such as IR, 1H and 13C-NMR, and CHN elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-Chloro-3-(2-cyanophenyl)-1-propene" has been studied using X-ray diffraction and electron diffraction methods. For example, the crystal structure of a similar compound with a chlorophenyl group was determined, revealing specific ring conformations and intermolecular hydrogen bonding . Additionally, the molecular structure of a chloromethyl-substituted propene was analyzed in the gas phase, providing insights into the conformations and bond lengths and angles of such molecules .

Chemical Reactions Analysis

The chemical reactivity of trisubstituted ethylenes like "2-Chloro-3-(2-cyanophenyl)-1-propene" is typically explored through their copolymerization with styrene. The copolymerization process is initiated by radical initiators such as AIBN at elevated temperatures, and the resulting copolymers are analyzed to determine their composition and structure . The relative reactivity of the monomers can be inferred from the copolymer composition, and the thermal stability of the copolymers is assessed using techniques like TGA .

Physical and Chemical Properties Analysis

The physical properties of copolymers derived from similar trisubstituted ethylenes are characterized by high glass transition temperatures, indicating decreased chain mobility due to the dipolar character of the substituents . The thermal decomposition of these copolymers typically occurs in a two-step process, with initial decomposition followed by the breakdown of the residue at higher temperatures . These properties are crucial for understanding the potential applications of the copolymers in high-temperature environments.

科学的研究の応用

Precursor for Chemical Syntheses

- 2-Chloro-3-(2-cyanophenyl)-1-propene and its derivatives have been used as precursors in various chemical syntheses. For instance, 1,2-diacetoxy-2-propene, prepared from a mixture including a similar compound, serves as a convenient precursor for 1-acetoxy-3-chloro-2-propanone (Sakai Kunikazu & K. Kondo, 1990).

Chiral Intermediates for Antidepressant Drugs

- Certain chloro-substituted propenes, related to 2-Chloro-3-(2-cyanophenyl)-1-propene, have been used to create chiral intermediates in the synthesis of antidepressant drugs. This involves processes such as asymmetric synthesis using microbial reductases (Y. Choi et al., 2010).

Material Science Applications

- Trisubstituted ethylenes, including derivatives of 2-Chloro-3-(2-cyanophenyl)-1-propene, have been used in the synthesis of novel copolymers. These copolymers, especially when combined with styrene, exhibit unique properties such as high glass transition temperatures indicating decreased chain mobility due to their dipolar nature (Katherine Kim et al., 1999).

Molecular Structure Analysis

- The molecular structure of chloro-substituted propenes, closely related to 2-Chloro-3-(2-cyanophenyl)-1-propene, has been studied using techniques like electron diffraction. These studies help in understanding the conformers and molecular geometry, which are crucial in predicting and explaining their chemical behavior (Q. Shen, 1979).

Organic Polymer Synthesis

- Compounds similar to 2-Chloro-3-(2-cyanophenyl)-1-propene have been used in the synthesis of organic polymers, like regioregular poly(3-hexylthiophene), which are significant in electronic and photonic devices. This involves controlled chain-growth polymerization using specific catalysts (H. Bronstein & C. Luscombe, 2009).

Photonic and Electronic Applications

- The use of chloro and bromo-substituted propenes in catalytic reactions for creating specific organic structures has implications in photonic and electronic applications. These substances are often used in reactions catalyzed by palladium and other metals, which is vital for creating specific molecular structures used in electronic devices (J. Muzart & A. Riahi, 1992).

作用機序

Target of Action

It’s known that organoboron compounds, which this compound can potentially be converted into, are highly valuable building blocks in organic synthesis .

Mode of Action

Organoboron compounds, which this compound can potentially be converted into, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds, which this compound can potentially be converted into, are known to participate in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

Organoboron compounds, which this compound can potentially be converted into, are known to participate in a variety of transformations, leading to the formation of a broad range of functional groups .

特性

IUPAC Name |

2-(2-chloroprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYURIYLCTGJFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641129 | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-cyanophenyl)-1-propene | |

CAS RN |

731772-23-9 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)